molecular formula C13H21NO4 B3380191 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid CAS No. 183808-18-6

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid

Cat. No.: B3380191
CAS No.: 183808-18-6
M. Wt: 255.31 g/mol
InChI Key: UMIGTGMFRRGQCV-SNAWJCMRSA-N
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acrylic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The acrylic acid moiety can be oxidized to form corresponding epoxides or diols.

    Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.

    Substitution: The Boc-protected piperidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions include epoxides, diols, saturated acids, and various substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the development of bioactive compounds and as a linker in drug design.

    Medicine: Investigated for its potential therapeutic properties and as a component in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid involves its interaction with various molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites. The acrylic acid moiety can participate in conjugate addition reactions, forming covalent bonds with nucleophiles. These interactions can modulate biological activity and influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
  • (1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline

Uniqueness

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid is unique due to its combination of a Boc-protected piperidine and an acrylic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h4-5,10H,6-9H2,1-3H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIGTGMFRRGQCV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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